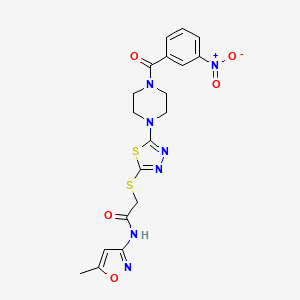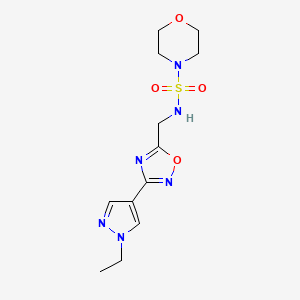
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide is a useful research compound. Its molecular formula is C12H18N6O4S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Enzymes and Potential Therapeutic Applications
Research has demonstrated the efficacy of sulfonamide derivatives, including structures similar to the specified compound, in inhibiting various enzymes. These inhibitors have shown potential in treating diseases by targeting carbonic anhydrases and acetylcholinesterase enzymes, highlighting their significance in medicinal chemistry for designing compounds with multiple bioactivities. For instance, sulfonamide derivatives have been evaluated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, showcasing low cytotoxicity and potential as candidates for developing novel inhibitors (Ozmen Ozgun et al., 2019).
Antimicrobial and Antifungal Properties
Another area of application includes the synthesis of sulfonamide and carbamate derivatives that have exhibited good to potent antimicrobial activity. These compounds, through molecular docking studies, have shown promising activity against bacteria and fungi, indicating their potential as antifungal agents compared to carbamate derivatives. This suggests the role of sulfonamide derivatives in addressing microbial resistance and the development of new antimicrobial agents (Janakiramudu et al., 2017).
Anticancer and Radiosensitizing Effects
Sulfonamide derivatives have also been synthesized and tested for their anticancer activity and radiosensitizing effects. These compounds have been evaluated against various cancer cell lines, including breast and colon cancer, showing higher activity in some cases than conventional drugs like doxorubicin. This highlights their potential in cancer therapy, either as standalone treatments or in combination with radiation therapy to enhance the efficacy of cancer treatment (Ghorab et al., 2015).
Enzyme Inhibition for Disease Treatment
The synthesis and characterization of sulfonamide derivatives have been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2) effectively, which is significant in developing treatments for conditions like inflammation and pain. Additionally, some derivatives have displayed modest inhibition of HCV NS5B RdRp activity, suggesting their utility in antiviral therapy (Küçükgüzel et al., 2013).
Antibacterial and Antitubercular Agents
Research into benzene sulfonamide pyrazole oxadiazole derivatives has revealed their antimicrobial and antitubercular properties. Docking simulations against Mycobacterium tuberculosis targets have shown that these compounds could serve as potent antitubercular agents, with some exhibiting significant antibacterial activity. This underscores the potential of sulfonamide derivatives in combating tuberculosis and other bacterial infections (Shingare et al., 2022).
Propriétés
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4S/c1-2-17-9-10(7-13-17)12-15-11(22-16-12)8-14-23(19,20)18-3-5-21-6-4-18/h7,9,14H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYQISLFPGCQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine](/img/structure/B2673423.png)
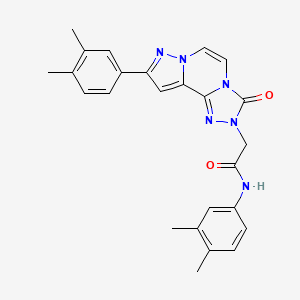
![2-(2,6-Dimethylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2673427.png)
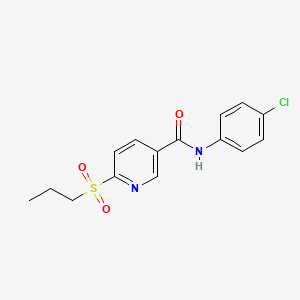
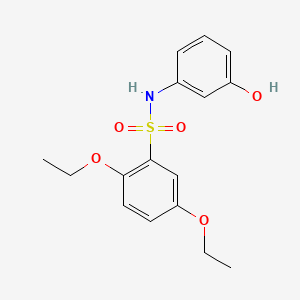
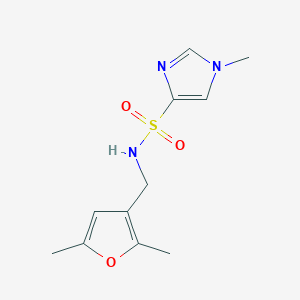

![2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine](/img/structure/B2673436.png)
![2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2673437.png)
![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2673440.png)
![N-[(4-tert-butylphenyl)methyl]prop-2-enamide](/img/structure/B2673442.png)
![(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid](/img/structure/B2673443.png)
